molecular formula C15H13N3OS B3722180 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

Cat. No. B3722180
M. Wt: 283.4 g/mol
InChI Key: UYUQMWJRRJSXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, also known as PBTZ169, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic effects. This compound has shown promising results in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to target multiple pathways in the cell. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme DprE1, which is essential for the biosynthesis of mycobacterial cell wall components. In cancer research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to reduce amyloid beta levels in the brain by inhibiting the activity of the enzyme BACE1, which is responsible for the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis. In cancer research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to reduce amyloid beta levels in the brain, potentially slowing the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments is its potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new tuberculosis treatments. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown promising results in cancer and Alzheimer's disease research. However, one limitation of using 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one. In tuberculosis research, further studies are needed to optimize the dosing and administration of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one to improve its efficacy. Additionally, further research is needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in combination with other tuberculosis drugs. In cancer research, further studies are needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in combination with other cancer treatments. Additionally, further research is needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

Scientific Research Applications

5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic effects. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain.

properties

IUPAC Name

(2E)-5-benzyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14-12(10-11-6-2-1-3-7-11)20-15(18-14)17-13-8-4-5-9-16-13/h1-9,12H,10H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQMWJRRJSXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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